molecular formula C10H7FN2O2 B1493321 3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097967-68-3

3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1493321
CAS No.: 2097967-68-3
M. Wt: 206.17 g/mol
InChI Key: HJYPAXHKESDVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Chemistry :

    • Wolska and Herold (2000) investigated the crystal structures of related pyrimidine derivatives, revealing the formation of centrosymmetric dimers via intermolecular hydrogen bonds, with the planar phenyl ring twisted with respect to the pyrimidine-1,3-dione fragment (Wolska & Herold, 2000).
    • Trilleras et al. (2009) studied similar compounds, focusing on the molecular structures and crystal structures, which highlighted the importance of hydrogen bonds and pi-pi stacking interactions in determining the physical characteristics of these compounds (Trilleras et al., 2009).
    • Krishnamurthy et al. (2014) analyzed the crystal structure of a related molecule, providing insights into the conformational aspects and intermolecular interactions of these compounds (Krishnamurthy et al., 2014).
  • Photochemistry and Photophysical Properties :

    • Hauswirth and Wang (1977) explored the absorption and emission properties of photochemically produced dipyrimidine adducts, which are relevant for understanding the photophysical behavior of pyrimidine derivatives (Hauswirth & Wang, 1977).
    • Velázquez-Olvera et al. (2012) investigated the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines, providing insights into the enhancement of fluorescence intensity by substituents in the heterocycle and phenyl rings (Velázquez-Olvera et al., 2012).
    • Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore for use as a fluorescent pH sensor, demonstrating the potential of pyrimidine derivatives in sensing applications (Yang et al., 2013).
  • Material Science and Sensor Applications :

    • Yan et al. (2017) synthesized and characterized pyrimidine-phthalimide derivatives for pH-sensing applications, highlighting the potential of these compounds in developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).
    • Castillo et al. (2018) provided a route for synthesizing functional fluorophores based on pyrazolo[1,5-a]pyrimidines, which could be used as fluorescent probes in biological or environmental settings (Castillo et al., 2018).
  • Synthesis and Derivative Studies :

    • Gazivoda Kraljević et al. (2011) focused on the synthesis of novel N-methoxymethylated pyrimidine derivatives, which could be utilized in developing tracer molecules for positron emission tomography (PET) imaging (Gazivoda Kraljević et al., 2011).
    • Faty et al. (2015) synthesized novel spiro derivatives using pyrido[4,3-d]-pyrimidine-5,7-diones as precursors, contributing to the development of antimicrobial agents (Faty et al., 2015).
  • Agricultural Applications :

    • Wang et al. (2017) developed pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase inhibitors with herbicidal activities, showcasing the agricultural applications of these compounds (Wang et al., 2017).

Properties

IUPAC Name

3-(3-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(6-7)13-9(14)4-5-12-10(13)15/h1-6H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYPAXHKESDVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.